Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a complex organic compound with the molecular formula C13H21NO4. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
Preparation Methods
The synthesis of 5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves several steps. One common method includes the reaction of tert-butylamine with a suitable precursor to form the azaspiroheptane ring system. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and reagents like trifluoroacetic acid (TFA) and diethylzinc (Et2Zn). The reaction is carried out under an inert atmosphere, often at low temperatures to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
5-tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups and substituents.
Azaspiro compounds: These compounds contain nitrogen atoms within the spirocyclic ring system and exhibit different chemical and biological properties.
Spirooxindoles: These compounds have an oxindole moiety fused to the spirocyclic ring, leading to distinct pharmacological activities.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-O-tert-butyl 6-O-methyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8(9(15)18-4)7-13(5-6-13)10(14)16/h8H,5-7H2,1-4H3 |
InChI Key |
UONWHDJTCBUKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OC |
Origin of Product |
United States |
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